1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine
Overview
Description
1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine is a chemical compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine typically involves the reaction of pyrrolidine derivatives with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product after purification . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrolidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological processes and the development of new drugs.
Medicine: It is used in the synthesis of potential therapeutic agents, including antiviral, antibacterial, and anticancer compounds.
Mechanism of Action
The mechanism of action of 1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine: This compound has a similar structure but contains a piperidine ring instead of a pyrrolidine ring, resulting in different chemical and biological properties.
tert-butyl (Z)-3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate: This compound is closely related and shares similar synthetic routes and applications.
The uniqueness of this compound lies in its specific structure and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl (3Z)-3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-17-11(15)8-10-6-7-14(9-10)12(16)18-13(2,3)4/h8H,5-7,9H2,1-4H3/b10-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKMHRDPNWLDBQ-NTMALXAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/CCN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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